molecular formula C7H12N4O B13648694 (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine

(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13648694
M. Wt: 168.20 g/mol
InChI Key: JVTDQMVDMNNHQB-UHFFFAOYSA-N
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Description

(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine: is a heterocyclic compound that features a tetrahydrofuran ring fused to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne.

    Coupling of the Rings: The tetrahydrofuran and triazole rings are then coupled through a suitable linker, such as a methylene group, using reagents like formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group linking the rings.

    Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced triazole derivatives with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups replacing the methylene hydrogen atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Cancer Therapy: It can be used in the design of anticancer drugs targeting specific cellular pathways.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Agriculture: It can be used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (5-(Tetrahydrofuran-2-yl)-1,2,4-triazole): Similar structure but lacks the methylene amine group.

    (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)ethanamine: Similar structure with an ethylene linker instead of a methylene linker.

Uniqueness

The presence of both the tetrahydrofuran and triazole rings in (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as medicine, chemistry, and industry highlight its significance.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C7H12N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h5H,1-4,8H2,(H,9,10,11)

InChI Key

JVTDQMVDMNNHQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NNC(=N2)CN

Origin of Product

United States

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